molecular formula C20H43NO4 B13735598 N-(2-Hydroxyhexadecyl)diethanolamine oxide CAS No. 28865-36-3

N-(2-Hydroxyhexadecyl)diethanolamine oxide

Cat. No.: B13735598
CAS No.: 28865-36-3
M. Wt: 361.6 g/mol
InChI Key: OQFIKFNCZGUAHE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyhexadecyl)diethanolamine oxide is a long-chain amine oxide derivative characterized by a hexadecyl (C16) alkyl chain with a hydroxyl group at the second carbon and a diethanolamine oxide functional group.

Properties

CAS No.

28865-36-3

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

2-hydroxy-N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide

InChI

InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(25,15-17-22)16-18-23/h20,22-24H,2-19H2,1H3

InChI Key

OQFIKFNCZGUAHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C[N+](CCO)(CCO)[O-])O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield the corresponding amine .

Scientific Research Applications

1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between molecules. This property is crucial in its applications as a detergent and emulsifier .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The table below compares N-(2-Hydroxyhexadecyl)diethanolamine oxide with key analogs based on functional groups and alkyl chain properties:

Compound Name CAS Number Molecular Weight Key Functional Groups Alkyl Chain Features Applications References
N-Hexadecyl diethanolamine 18924-67-9 329.56 Diethanolamine, tertiary amine C16 saturated (no hydroxyl) Surfactants, antistatic agents
Stearyldiethanolamine 10213-78-2 357.60 Diethanolamine, tertiary amine C18 saturated Emulsifiers, corrosion inhibitors
Dihydroxyethyl oleamine oxide 93962-62-0 ~400 (estimated) Amine oxide, dihydroxyethyl groups C18 unsaturated (oleyl, Z-config) Detergents, foam stabilizers
Diethanolamine 111-42-2 105.14 Primary amine, two hydroxyl groups None (short backbone) Gas treating, pH stabilization
Diethylaminoethanol 100-37-8 117.19 Tertiary amine, hydroxyl group Ethyl substituents Pharmaceuticals, corrosion inhibitors

Key Observations:

  • Alkyl Chain Impact : Longer chains (C16–C18) enhance hydrophobicity, improving surfactant efficacy. Unsaturated chains (e.g., oleyl in Dihydroxyethyl oleamine oxide) lower melting points compared to saturated analogs .
  • Functional Group Reactivity: Amine oxides (e.g., Dihydroxyethyl oleamine oxide) exhibit lower basicity than primary amines (e.g., diethanolamine), reducing reactivity with acids and oxidizers .
  • Hydroxyl Group Influence: The 2-hydroxyhexadecyl group in the target compound may improve solubility in polar solvents compared to non-hydroxylated analogs like N-Hexadecyl diethanolamine .

Physical and Chromatographic Properties

Evidence from chromatography studies (Supelcowax 10 and Tenax TA columns) highlights how boiling points and molecular mass affect retention behavior:

  • Supelcowax 10: Retention correlates with boiling points. For example, diethanolamine (boiling point ~268°C) elutes later than its alkyl derivatives (e.g., N-Hexadecyl diethanolamine, boiling point ~300°C estimated) due to stronger hydrogen bonding .
  • Tenax TA: Elution order depends on molecular mass. Larger compounds like Stearyldiethanolamine (MW 357.60) elute after smaller analogs (e.g., Diethylaminoethanol, MW 117.19) .

Reactivity and Stability

  • Diethanolamine: Reacts violently with strong acids (e.g., H₂SO₄) and oxidizers (e.g., peroxides), forming hazardous byproducts like nitrosamines with nitrogen compounds .
  • Amine Oxides : Exhibit higher thermal stability and resistance to oxidation compared to primary/secondary amines. For instance, Dihydroxyethyl oleamine oxide is less prone to nitrosamine formation under similar conditions .

Table 2: Comparative Reactivity and Stability

Compound Reactivity with Acids Reactivity with Oxidizers Thermal Stability Nitrosamine Risk
Diethanolamine High High Moderate High
This compound (inferred) Moderate Low High Low
Dihydroxyethyl oleamine oxide Low Low High Low

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